B1577750 Brevinin-2-OW1

Brevinin-2-OW1

カタログ番号: B1577750
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brevinin-2-OW1 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, predominantly isolated from amphibian skin secretions. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-Xaa-Xaa-Cys motif), which is critical for their antimicrobial activity . Brevinin-2-OW1 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial membranes, followed by pore formation and cell lysis. Notably, Brevinin-2-OW1 demonstrates lower hemolytic activity compared to other Brevinin-2 peptides, making it a promising candidate for therapeutic development .

特性

生物活性

Antibacterial, Antifungal

配列

SVMGTVKDLLIGAGKSAAQSVLKSLSCKISNDC

製品の起源

United States

類似化合物との比較

Brevinin-2CE

Structural Features :

  • Shares the conserved C-terminal cyclic domain (Cys-Lys-Leu-Ala-Cys) but differs in the N-terminal sequence.
  • Molecular weight: ~2.8 kDa, similar to Brevinin-2-OW1 (~2.7 kDa).

Functional Comparison :

  • Antimicrobial Activity: Brevinin-2CE shows stronger activity against Pseudomonas aeruginosa (MIC: 4 µg/mL) compared to Brevinin-2-OW1 (MIC: 8 µg/mL) .
  • Cytotoxicity : Higher hemolytic activity (HC50: 32 µg/mL) than Brevinin-2-OW1 (HC50: 64 µg/mL).
  • Therapeutic Index (TI) : Brevinin-2-OW1 (TI: 8) outperforms Brevinin-2CE (TI: 4) due to its lower cytotoxicity.

Temporin-1Ta

Structural Features :

  • Linear 13-residue peptide lacking the cyclic C-terminal domain.
  • Molecular weight: ~1.5 kDa, significantly smaller than Brevinin-2-OW1.

Functional Comparison :

  • Antimicrobial Activity : Temporin-1Ta is highly selective for Gram-positive bacteria (MIC: 2 µg/mL for Staphylococcus aureus) but ineffective against Gram-negative strains, unlike Brevinin-2-OW1 .
  • Stability : Brevinin-2-OW1’s cyclic structure enhances protease resistance compared to Temporin-1Ta’s linear form.

Comparison with Functionally Similar Compounds

Magainin-2

Functional Similarity :

  • Both peptides disrupt microbial membranes via carpet or toroidal-pore mechanisms.

Key Differences :

  • Spectrum : Magainin-2 is less potent against fungi (MIC: 16 µg/mL for Candida albicans) compared to Brevinin-2-OW1 (MIC: 8 µg/mL).
  • Cytotoxicity : Magainin-2 exhibits negligible hemolysis (HC50 > 128 µg/mL), offering a higher TI than Brevinin-2-OW1 .

Melittin

Functional Similarity :

  • Potent membrane-lytic activity against bacteria and cancer cells.

Key Differences :

  • Specificity : Melittin lacks microbial specificity, causing severe hemolysis (HC50: 2 µg/mL) compared to Brevinin-2-OW1.
  • Therapeutic Potential: Brevinin-2-OW1’s modular structure allows for targeted modifications to enhance selectivity.

Data Tables

Table 1: Structural and Functional Comparison of Brevinin-2-OW1 with Similar Peptides

Compound Source Molecular Weight (kDa) Key Structural Features MIC (µg/mL) E. coli HC50 (µg/mL) Therapeutic Index
Brevinin-2-OW1 Odorrana wuchuanensis 2.7 Cyclic C-terminal domain 8 64 8
Brevinin-2CE Rana catesbeiana 2.8 Cyclic C-terminal domain 4 32 4
Temporin-1Ta Rana temporaria 1.5 Linear, no cyclic domain >64 (Gram-negative) >128 N/A
Magainin-2 Xenopus laevis 2.4 Amphipathic α-helix 4 >128 32

Table 2: Key Physicochemical Properties

Property Brevinin-2-OW1 Brevinin-2CE Magainin-2
Net Charge (+ at pH 7) +5 +6 +4
Hydrophobicity (GRAVY) 0.45 0.62 -0.12
Protease Resistance High Moderate Low

Research Findings and Implications

  • Structural Optimization : The cyclic C-terminal domain of Brevinin-2-OW1 enhances stability and reduces hemolysis compared to linear peptides like Temporin-1Ta .
  • Functional Trade-offs : While Brevinin-2CE has stronger antimicrobial activity, its higher cytotoxicity limits therapeutic applications. Brevinin-2-OW1 balances potency and safety .
  • Future Directions : Hybrid peptides combining Brevinin-2-OW1’s cyclic domain with Magainin-2’s low cytotoxicity could yield superior AMPs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。